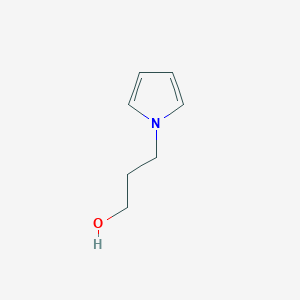
1-(3-Hydroxypropyl)pyrrole
概要
説明
1-(3-Hydroxypropyl)pyrrole, also known as 3-(hydroxypropyl)pyrrole-2,5-dione, is a chemical compound used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Pyrrole synthesis involves various methods. The Paal-Knorr pyrrole condensation is one such method, which uses 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Molecular Structure Analysis
The molecular formula of 1-(3-Hydroxypropyl)pyrrole is C7H11NO, with an average mass of 125.168 Da and a monoisotopic mass of 125.084061 Da .Chemical Reactions Analysis
The chemical reactions involving pyrroles are diverse. For instance, the use of ruthenium-based pincer-type catalysts enables the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Physical And Chemical Properties Analysis
1-(3-Hydroxypropyl)pyrrole is a liquid at 20°C. It has a density of 1.0±0.1 g/cm³, a boiling point of 236.0±23.0°C at 760 mmHg, and a flash point of 96.5±22.6°C. Its refractive index is 1.507, and it has a molar refractivity of 37.1±0.5 cm³ .科学的研究の応用
Synthesis of Therapeutic Agents
1-(3-Hydroxypropyl)pyrrole: serves as a building block in the synthesis of various therapeutic agents. Its pyrrole subunit is integral in creating compounds with diverse medicinal properties, including antibiotics , anti-inflammatory drugs , and antitumor agents . The compound’s ability to inhibit key enzymes like reverse transcriptase in HIV-1 makes it valuable in antiviral drug development.
Material Science: Conductive Polymers
In material science, 1-(3-Hydroxypropyl)pyrrole can be polymerized to form polypyrrole , a conductive polymer with applications in electronics . Polypyrrole is used in creating antistatic coatings, rechargeable battery electrodes, and sensors due to its electrical conductivity and stability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-pyrrol-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-6-8-4-1-2-5-8/h1-2,4-5,9H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCXGLCMROHGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510096 | |
| Record name | 3-(1H-Pyrrol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypropyl)pyrrole | |
CAS RN |
50966-69-3 | |
| Record name | 3-(1H-Pyrrol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Hydroxypropyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural properties of 1-(3-Hydroxypropyl)pyrrole and how is it typically characterized?
A1: 1-(3-Hydroxypropyl)pyrrole is an organic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.15 g/mol. Its structure comprises a pyrrole ring with a 3-hydroxypropyl group attached to the nitrogen atom. Characterization is typically done using spectroscopic techniques such as FTIR and ¹H-NMR. [, ]
Q2: What are the potential applications of 1-(3-Hydroxypropyl)pyrrole in material science?
A2: 1-(3-Hydroxypropyl)pyrrole serves as a monomer for producing conductive polymers, specifically polypyrrole derivatives. [, ] The presence of the hydroxyl group allows for enhanced solubility in certain solvents compared to unsubstituted polypyrrole. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



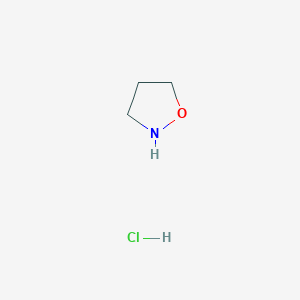

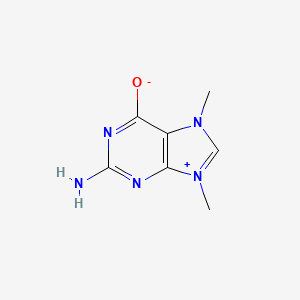



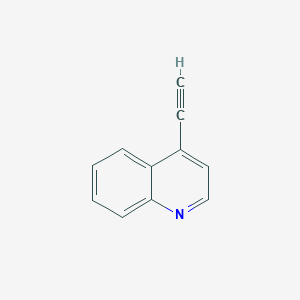
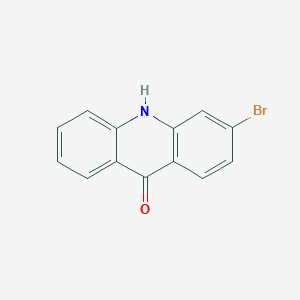
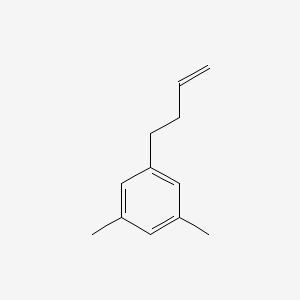
![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)
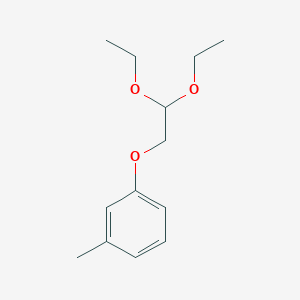


![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)